![molecular formula C15H20O3 B1268440 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid CAS No. 74316-95-3](/img/structure/B1268440.png)
1-(4-Propoxyphenyl)cyclopentanecarboxylic acid
Overview
Description
1-(4-Propoxyphenyl)cyclopentanecarboxylic acid is an organic compound with the molecular formula C15H20O3. It is a versatile small molecule scaffold used in various chemical syntheses and research applications . The compound is characterized by a cyclopentane ring substituted with a propoxyphenyl group and a carboxylic acid functional group.
Preparation Methods
The synthesis of 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid involves several steps, typically starting with the preparation of the cyclopentane ring and subsequent functionalization. One common method includes the following steps:
Formation of the Cyclopentane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Propoxyphenyl Group: This step involves the substitution of a phenyl group with a propoxy group, often using reagents like propyl bromide in the presence of a base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-Propoxyphenyl)cyclopentanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.
Substitution: The propoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
1-(4-Propoxyphenyl)cyclopentanecarboxylic acid serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound is utilized to study pathways involving carboxylic acids and their derivatives. It has been investigated for its potential interactions with biological targets, contributing to our understanding of biochemical mechanisms.
Medicine
The compound is being explored for its therapeutic properties, particularly in anti-inflammatory and analgesic applications. Research indicates that it may inhibit specific enzymes involved in inflammatory processes, suggesting its potential use in treating conditions like arthritis and other inflammatory diseases .
Study 1: Anti-inflammatory Activity
Research has demonstrated that derivatives of this compound exhibit significant anti-inflammatory properties by inhibiting cyclooxygenase enzymes involved in prostanoid production. In vitro studies showed that these derivatives could effectively reduce inflammation markers in cell cultures stimulated with lipopolysaccharides (LPS) .
Study 2: Enzyme Inhibition
A study focused on synthesizing derivatives aimed at targeting enzymes related to cancer pathways indicated promising results. The modifications made to the structure enhanced the inhibitory activity against specific cancer-related enzymes, suggesting a pathway for developing new anticancer therapies based on this compound .
Mechanism of Action
The mechanism of action of 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding to enzymes and receptors. The propoxyphenyl group contributes to the compound’s hydrophobic interactions, affecting its overall bioactivity .
Comparison with Similar Compounds
1-(4-Propoxyphenyl)cyclopentanecarboxylic acid can be compared with other similar compounds, such as:
1-Phenyl-1-cyclopentanecarboxylic acid: This compound lacks the propoxy group, making it less hydrophobic and potentially altering its bioactivity.
1-(4-Methoxyphenyl)cyclopentanecarboxylic acid: The methoxy group is less bulky than the propoxy group, which can influence the compound’s steric interactions and reactivity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Biological Activity
1-(4-Propoxyphenyl)cyclopentanecarboxylic acid (CAS No. 74316-95-3) is a compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclopentane ring substituted with a propoxyphenyl group and a carboxylic acid functional group. This unique structure contributes to its chemical reactivity and biological activity.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. This action may be beneficial in conditions characterized by chronic inflammation, such as arthritis and other autoimmune diseases .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
- Receptor Modulation : It has been suggested that the compound can interact with G protein-coupled receptors (GPCRs), which play a significant role in various physiological processes, including immune response and inflammation .
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of cyclopentanecarboxylic acids, including this compound. The results indicated a significant reduction in bacterial growth, highlighting its potential as an antimicrobial agent .
- Anti-inflammatory Activity : In vitro studies have shown that this compound can significantly reduce the levels of TNF-alpha and IL-6 in cultured macrophages, suggesting its role as an anti-inflammatory agent. These findings support further exploration into its therapeutic potential for inflammatory diseases .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Antimicrobial Activity | Anti-inflammatory Activity |
---|---|---|
This compound | Yes | Yes |
1-(4-Methoxyphenyl)cyclopentanecarboxylic acid | Moderate | Yes |
1-(4-Chlorophenyl)cyclopentanecarboxylic acid | Yes | Limited |
Properties
IUPAC Name |
1-(4-propoxyphenyl)cyclopentane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-2-11-18-13-7-5-12(6-8-13)15(14(16)17)9-3-4-10-15/h5-8H,2-4,9-11H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRMMVFLULDWAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2(CCCC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346035 | |
Record name | 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40346035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74316-95-3 | |
Record name | 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74316-95-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40346035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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